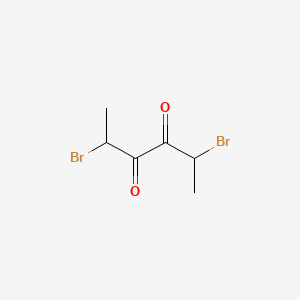

2,5-Dibromohexane-3,4-dione

Description

Structural Classification and Context within Dihalo-Diketone Frameworks

2,5-Dibromohexane-3,4-dione, with the chemical formula C₆H₈Br₂O₂, belongs to the family of dihalogenated ketones. lookchem.commolport.com Structurally, it is a six-carbon chain containing two ketone groups at the third and fourth positions and bromine atoms at the second and fifth positions. uni.lu The presence of these functional groups on a flexible hexane (B92381) backbone defines its classification within the broader framework of dihalo-diketones.

Dihalo-diketones are characterized by the presence of two halogen atoms and two carbonyl groups. This combination of functional groups imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. sci-hub.se They can participate in a variety of reactions, including nucleophilic substitutions, cyclizations, and rearrangements, leading to the formation of diverse molecular scaffolds.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₈Br₂O₂ lookchem.commolport.com |

| Molecular Weight | 271.936 g/mol molport.comchemsynthesis.com |

| CAS Number | 39081-91-9 lookchem.comchemsynthesis.com |

| Density | 1.766 g/mL at 25 °C lookchem.comchemsrc.com |

| Boiling Point | 101-103 °C at 10 mmHg lookchem.comchemsrc.com |

| Canonical SMILES | CC(C(=O)C(=O)C(C)Br)Br lookchem.com |

| InChIKey | QISBUOBKMZFWRW-UHFFFAOYSA-N chemsynthesis.com |

Significance as a Strategic Building Block in Synthetic Methodologies

The strategic importance of this compound lies in its ability to serve as a versatile precursor for the synthesis of various heterocyclic and carbocyclic compounds. nih.gov The two bromine atoms act as leaving groups in nucleophilic substitution reactions, while the diketone functionality provides sites for condensation and cyclization reactions.

One notable application of this compound is in the synthesis of pyrazine (B50134) derivatives. For instance, its reaction with diaminomaleonitrile (B72808) yields 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, a compound that can be further modified to create more complex heterocyclic systems. nih.gov This reaction highlights the role of this compound as a key component in constructing the pyrazine ring system.

Furthermore, this dihalo-diketone is a precursor for the synthesis of thiophene (B33073) derivatives. nih.gov Treatment of this compound with sodium sulfide (B99878) leads to the formation of 4-hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one. nih.gov This transformation demonstrates the utility of the compound in building sulfur-containing heterocycles.

The synthesis of this compound itself is typically achieved through the bromination of 3,4-hexanedione. nih.gov This straightforward preparation, coupled with its reactivity, enhances its value as a readily accessible building block for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39081-91-9 |

|---|---|

Molecular Formula |

C6H8Br2O2 |

Molecular Weight |

271.93 g/mol |

IUPAC Name |

2,5-dibromohexane-3,4-dione |

InChI |

InChI=1S/C6H8Br2O2/c1-3(7)5(9)6(10)4(2)8/h3-4H,1-2H3 |

InChI Key |

QISBUOBKMZFWRW-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C(=O)C(C)Br)Br |

Canonical SMILES |

CC(C(=O)C(=O)C(C)Br)Br |

Other CAS No. |

39081-91-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 2,5 Dibromohexane 3,4 Dione

Bromination of Hexane-3,4-dione: Optimization and Mechanistic Considerations

Direct bromination of the α-positions to the dicarbonyl group in Hexane-3,4-dione is a primary route for synthesizing 2,5-Dibromohexane-3,4-dione. nih.govmdpi.comgoogle.com

The direct halogenation of Hexane-3,4-dione can be achieved using elemental bromine. In a typical procedure, bromine is slowly added dropwise to Hexane-3,4-dione. google.com The reaction mixture is then stirred for several hours to ensure complete reaction, followed by neutralization and purification by vacuum distillation to yield this compound. google.com

An alternative and more efficient method involves the use of a combination of a bromate (B103136) salt, such as sodium bromate or potassium bromate, and a hydrogen bromide solution in a halogenated solvent like chloroform (B151607). google.com The o-diketone and bromate are mixed in the solvent, and the hydrogen bromide solution is added dropwise. google.com The reaction proceeds with stirring for several hours, after which the organic phase containing the product is separated. google.com

The choice of brominating agent and reaction conditions significantly influences the yield of this compound. Direct bromination with elemental bromine at 20-30°C has been reported to produce the target compound with yields around 82-84%. google.com

In contrast, an improved method utilizing sodium bromate and hydrogen bromide in a chloroform solvent has demonstrated higher efficiency. google.com By controlling the temperature between 25°C and 40°C and the reaction time, this process can achieve yields substantially greater than 90%. google.comlookchem.com The molar ratio of the o-diketone to bromate to hydrogen bromide is a critical parameter, with an optimal ratio being 1:0.7-1.2:2.0-5.0. google.com The reaction is typically stirred for 1-10 hours, followed by a standing period of 2-12 hours to ensure completion. google.com

The following table summarizes the impact of different bromination methods on the reaction yield.

| Brominating Agent(s) | Solvent | Temperature | Reaction Time | Yield |

| Bromine | None specified | 20-30°C | 6-8 h | 82% |

| Bromine | None specified | Not specified | Not specified | 84% |

| Sodium Bromate, Hydrogen Bromide | Chloroform | 25-40°C | 15 h | >90% (93% ref) google.comlookchem.com |

Exploration of Alternative Synthetic Pathways to this compound

Beyond direct bromination of the dione (B5365651), alternative starting materials have been explored to synthesize this compound.

One alternative pathway involves the use of the silyl (B83357) enol ether, 3,4-bis-trimethylsilanyloxy-hex-3-ene. lookchem.comlookchem.com The synthesis is carried out by reacting this precursor with bromine in a chloroform solvent. lookchem.comlookchem.com This method leverages the reactivity of the silyl enol ether towards electrophilic halogenation to introduce the bromine atoms at the desired positions.

Another synthetic route begins with propioin (B1679642). lookchem.comlookchem.com This is a multi-step process that first involves a reaction with ferric chloride (FeCl3) in a water and ether solvent system. lookchem.comlookchem.com The intermediate from this step is then subjected to bromination using bromine in chloroform, under irradiation, to yield the final product, this compound. lookchem.comlookchem.com

The development of synthetic methodologies for this compound has shown a clear progression towards higher efficiency. The direct bromination of Hexane-3,4-dione using elemental bromine provides a straightforward, albeit lower-yielding, route with efficiencies in the low to mid-80s percentage range. google.com

The most significant advancement appears to be the use of sodium bromate in conjunction with hydrogen bromide. This method consistently produces yields exceeding 90%, with some sources citing a reference yield of 93%. google.comlookchem.com This improvement is substantial and represents a more industrially viable process due to its higher efficiency. google.com While yields for the routes starting from 3,4-bis-trimethylsilanyloxy-hex-3-ene and propioin are mentioned in the literature, specific percentage yields are not as clearly documented in the provided context, making a direct quantitative comparison difficult. lookchem.comlookchem.com However, the bromate-based method stands out as the most efficient documented process. google.comlookchem.com

Comprehensive Analysis of the Reactivity and Derivatization of 2,5 Dibromohexane 3,4 Dione

Nucleophilic Substitution Reactions Leading to Heterocycle Formation

The strategic placement of two carbonyl groups and two bromine atoms in 2,5-dibromohexane-3,4-dione makes it an ideal precursor for the synthesis of six-membered and five-membered heterocyclic rings. These reactions typically proceed through condensation and substitution mechanisms with appropriate dinucleophiles.

The reaction of this compound with diaminomaleonitrile (B72808) is a key method for constructing the pyrazine (B50134) ring system, a core structure in many biologically active molecules and functional materials.

The condensation reaction between this compound and diaminomaleonitrile (1) leads to the formation of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile (3). mdpi.com The reaction is typically carried out by heating a mixture of the two reactants in a suitable solvent, such as acetonitrile (B52724), under reflux conditions for a period of time. mdpi.com The initial crude product is often a mixture containing the desired product along with byproducts like 5-(1-bromoethyl)-6-ethyl-pyrazine-2,3-dicarbonitrile. mdpi.com Purification via column chromatography is necessary to isolate the pure 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. mdpi.com

The reaction proceeds as follows: a mixture of diaminomaleonitrile and this compound in acetonitrile is heated under reflux for 1.5 hours. mdpi.com After removing the solvent, the resulting solid residue is purified by chromatography on silica (B1680970) with dichloromethane (B109758) to yield the title compound. mdpi.com

Reaction Details for the Synthesis of 5,6-Di(1-bromoethyl)pyrazine-2,3-dicarbonitrile

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (Crude) | Yield (Pure) | Melting Point (°C) |

|---|

The presence of two chiral centers in 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, located at the carbons bearing the bromine atoms, results in the formation of diastereomers. mdpi.com While NMR spectroscopy can indicate the presence of one or two diastereomers by the number of signals for the hydrogens at the chiral centers, it does not determine the absolute configuration. mdpi.com The separation of these diastereomers is a significant consideration. Column chromatography on silica gel has been successfully employed to obtain one of the diastereomers in a pure form. mdpi.com The choice of eluent, such as benzene, is crucial for achieving this separation. mdpi.com The formation of chiral side chains in the pyrazine product opens possibilities for creating complex, stereochemically defined molecules. mdpi.com

The reaction of this compound with sulfur-containing nucleophiles provides a direct route to thiophenone derivatives, which are valuable intermediates in organic synthesis.

The synthesis of 4-hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one (4) from this compound (2) can be achieved by reacting it with a sulfur source like sodium sulfide (B99878) nonahydrate. nih.gov The reaction involves the nucleophilic attack of the sulfide ion on the electrophilic carbons of the dione (B5365651), leading to ring closure and the formation of the thiophenone ring. This particular thiophenone derivative can also be a precursor for other complex heterocyclic systems. mdpi.com For instance, its condensation with diaminomaleonitrile has been explored as an alternative route to thieno[3,4-b]pyrazine (B1257052) derivatives. mdpi.com

Synthesis of 4-Hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one

| Reactant 1 | Reactant 2 | Solvent System | Catalyst | Reaction Time | Yield |

|---|

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents in immiscible phases. researchgate.net In the synthesis of 4-hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one, a phase-transfer catalyst such as methyl-trioctylammonium chloride (commercially known as Aliquat) is employed. nih.gov The reaction is carried out in a biphasic system of dichloromethane and water. nih.gov The catalyst facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase, where it can react with the this compound. nih.govresearchgate.net This method offers advantages such as mild reaction conditions (ambient temperature) and improved yields by enhancing the interfacial reaction rate. nih.govresearchgate.net The progress of the reaction can be conveniently monitored by thin-layer chromatography. nih.gov

Reactions with Sulfur-Containing Nucleophiles for Thiophenone Derivatives

Investigation of Other Electrophilic and Radical Pathways of this compound

The reactivity of this compound is characterized by the presence of multiple electrophilic centers and the potential for radical formation. The electron-withdrawing nature of the two bromine atoms and the two carbonyl groups significantly influences the molecule's chemical behavior, making it susceptible to attack by nucleophiles and a precursor for radical-mediated transformations.

The primary electrophilic sites are the carbonyl carbons and the carbons bearing the bromine atoms. The vicinal dicarbonyl moiety creates a highly electron-deficient region, priming the carbonyl carbons for nucleophilic attack. Furthermore, the carbon-bromine bonds are polarized, rendering the α-carbons electrophilic and susceptible to substitution reactions.

From a radical chemistry perspective, the carbon-bromine bonds are relatively weak and can undergo homolytic cleavage upon initiation by light, heat, or a radical initiator. This would generate bromine radicals and a carbon-centered radical, which could then participate in various radical cascade reactions.

A notable example of the electrophilic character of this compound is its use in the synthesis of heterocyclic compounds. It has been shown to react with diaminomaleonitrile in a condensation reaction to form 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. nih.gov In this reaction, the amino groups of the diaminomaleonitrile act as nucleophiles, attacking the electrophilic carbonyl carbons of the this compound, leading to the formation of the pyrazine ring system. The reaction is typically carried out in a suitable solvent such as acetonitrile under reflux conditions. nih.gov

The general reactivity of α-haloketones suggests that this compound could participate in a variety of other electrophilic and radical-mediated reactions. For instance, α-haloketones are known to undergo radical cyclization reactions. nih.gov In such a pathway, a radical initiator would abstract a bromine atom from this compound, generating a carbon-centered radical. This radical could then undergo intramolecular cyclization if a suitable unsaturated moiety were present within the same molecule or participate in intermolecular addition reactions.

Furthermore, the electrophilic nature of the carbonyl carbons makes them susceptible to attack by a wide range of nucleophiles, including organometallic reagents like Grignard reagents, which could lead to the formation of tertiary alcohols. Aldol-type condensation reactions are also a possibility, where an enolate attacks the carbonyl groups.

The table below summarizes the key reactive sites and potential reaction pathways for this compound based on its structural features and the known reactivity of similar compounds.

| Reactive Site | Type of Reactivity | Potential Reactions |

| Carbonyl Carbons | Electrophilic | Condensation, Nucleophilic Addition (e.g., with organometallic reagents), Aldol-type reactions |

| α-Carbons (C-Br) | Electrophilic | Nucleophilic Substitution |

| C-Br Bond | Radical | Homolytic Cleavage, Radical Cyclization, Atom Transfer Radical Polymerization (ATRP) |

Further research into these potential pathways would provide a more complete understanding of the chemical versatility of this compound and could lead to the development of novel synthetic methodologies. The interplay between its electrophilic and radical reactivity makes it a potentially valuable building block in organic synthesis.

Spectroscopic and Chromatographic Methodologies in 2,5 Dibromohexane 3,4 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,5-dibromohexane-3,4-dione, providing insights into its proton and carbon framework.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals that correspond to the different types of protons present. mdpi.com

A multiplet signal appearing at approximately 1.82 ppm is attributed to the six protons of the two methyl (CH₃) groups. mdpi.com Another multiplet is observed around 5.27 ppm, which corresponds to the two protons of the bromomethine (CHBr) groups. mdpi.com The integration of these signals confirms the presence of six and two protons, respectively, which is consistent with the molecular structure of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.82 | m | 6H | 2 x CH₃ |

| 5.27 | m | 2H | 2 x CHBr |

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. In deuterated chloroform (CDCl₃), the spectrum shows characteristic peaks for each carbon environment. mdpi.com

The methyl (CH₃) carbons resonate at approximately 21.55 ppm. mdpi.com The bromomethine (CH) carbons appear further downfield at around 40.12 ppm due to the deshielding effect of the adjacent bromine atom. mdpi.com The carbonyl (C=O) carbons of the dione (B5365651) functionality are typically found in the more deshielded region of the spectrum, although specific shift values for these carbons in this compound are not explicitly detailed in the provided search results.

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| 21.55 | CH₃ |

| 40.12 | CH |

| 112.57 | CN |

| 131.35 | C-5, C-6 |

| 157.10 | C-2, C-3 |

Note: The provided ¹³C NMR data is for 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, a molecule containing a similar di(1-bromoethyl) moiety. The chemical shifts for the methyl and bromomethine carbons are expected to be comparable in this compound. mdpi.com

Advanced NMR Techniques for Conformational and Configurational Assignment

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the stereochemistry (conformation and configuration) of molecules like this compound, which contains two chiral centers. nptel.ac.in Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can elucidate the spatial relationships between atoms. nptel.ac.inrsc.org

For instance, COSY experiments would confirm the coupling between the methyl protons and the adjacent methine proton. HSQC and HMBC spectra would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, confirming the connectivity of the carbon skeleton. ROESY experiments can provide through-space correlations between protons, which is critical for determining the relative stereochemistry of the two bromine-bearing carbons (i.e., whether the molecule exists as a meso compound or a pair of enantiomers). The application of these advanced techniques is crucial for a complete structural characterization. nptel.ac.in

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

For this compound (C₆H₈Br₂O₂), the predicted monoisotopic mass is approximately 269.8891 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 270.89638 | 138.6 |

| [M+Na]⁺ | 292.87832 | 148.3 |

| [M-H]⁻ | 268.88182 | 142.7 |

Data predicted using CCSbase. uni.lu

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatographic methods are indispensable for the isolation and purification of this compound from reaction mixtures and for monitoring the progress of chemical transformations.

Column Chromatography Applications

Column chromatography is a widely used technique for the purification of organic compounds. orgsyn.orgclockss.org In the synthesis of this compound, column chromatography on silica (B1680970) gel is an effective method for its purification. mdpi.com The choice of eluent is critical for achieving good separation. For a related compound, 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, dichloromethane (B109758) (DCM) was used as the eluent for chromatography on silica. mdpi.com For other brominated compounds, mixtures of petroleum ether and ethyl acetate (B1210297) are commonly employed. rsc.org

Thin-layer chromatography (TLC) is often used in conjunction with column chromatography to monitor the separation and to identify the fractions containing the desired product. acs.org The progress of reactions involving this compound can also be monitored by TLC, allowing for the determination of reaction completion. clockss.org

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) serves as a fundamental and widely utilized technique for qualitatively monitoring the progress of chemical reactions involving this compound. ualberta.caresearchgate.net Its simplicity, speed, and low cost make it an invaluable tool for chemists to quickly assess the consumption of starting materials and the formation of products. researchgate.netlibretexts.org The principle of TLC relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (an eluting solvent). ualberta.caumich.edu

In the context of reactions with this compound, which is an α-haloketone, TLC is routinely employed to track the reaction's advancement until the starting material is no longer detectable. mdpi.comtandfonline.com The general procedure involves spotting the reaction mixture onto a TLC plate at various time intervals. ualberta.ca Alongside the reaction mixture, a spot of the pure starting material (this compound) and sometimes a "co-spot" (a spot where both the starting material and reaction mixture are applied) are placed on the baseline of the plate. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system. umich.edurochester.edu

As the reaction proceeds, the intensity of the spot corresponding to this compound will decrease, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the spot for the starting material has vanished entirely from the lane of the reaction mixture. ualberta.catandfonline.com Visualization of the spots can be achieved through various methods, most commonly under UV light, as compounds with chromophores are UV-active, or by staining with agents like iodine crystals. umich.edursc.org

Research has documented specific TLC conditions for the analysis of this compound. In one synthetic procedure, the compound was purified using chromatography on silica with dichloromethane as the eluent. nih.gov The progress of a subsequent reaction involving this compound was monitored using TLC with chloroform as the mobile phase on a silica plate. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.orgkhanacademy.org For this compound, a specific Rf value has been reported under defined conditions. nih.gov

The choice of eluent is critical and is determined by the polarity of the reactants and products. ualberta.ca For instance, in a phase-transfer catalyzed reaction where this compound was converted to 4-Hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one, the reaction was monitored by TLC using chloroform on a silica stationary phase. nih.gov

The following table summarizes the reported TLC parameters for this compound.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Visualization Method |

| This compound | Silica Gel | Chloroform (CHCl₃) | 0.75 nih.gov | Not Specified |

| This compound | Silica Gel | Dichloromethane (DCM) | Not Specified | Not Specified |

Strategic Applications of 2,5 Dibromohexane 3,4 Dione in the Synthesis of Diverse Chemical Entities

Contribution to the Construction of Pyrazine-Based Scaffolds

2,5-Dibromohexane-3,4-dione serves as a key starting material for the synthesis of substituted pyrazine (B50134) frameworks. Pyrazines, a class of aromatic heterocycles containing two nitrogen atoms in a para arrangement, are significant in flavor chemistry and pharmaceutical development. ijbpas.com The dione (B5365651) functionality of this compound is primed for condensation reactions with 1,2-diamines to form the core pyrazine ring.

A notable example is the reaction between this compound and diaminomaleonitrile (B72808). nih.gov This condensation reaction, typically performed under reflux in a solvent like acetonitrile (B52724), directly yields a complex pyrazine derivative, 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, in high crude yield. nih.gov This particular product, featuring chiral bromoethyl side chains, was investigated as a synthon for creating more complex, octa-substituted azaphthalocyanines. nih.gov

Table 1: Synthesis of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Crude Yield |

|---|

Facilitation of Thiophenone Core Assembly

The electrophilic nature of this compound also facilitates its use in building sulfur-containing heterocycles, specifically the thiophenone core. Thiophenone derivatives are important structural motifs in various biologically active compounds.

The synthesis of 4-hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one from this compound demonstrates this application. nih.gov The reaction proceeds by treating the dibromo-dione with a sulfur nucleophile, such as sodium sulfide (B99878) nonahydrate. nih.gov To overcome solubility issues between aqueous and organic reactants, the synthesis is effectively carried out using a phase transfer catalyst. This method results in the formation of the thiophenone ring structure in a good yield. nih.gov

Table 2: Synthesis of 4-Hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one

| Reactant 1 | Reagent | Catalyst | Conditions | Product | Yield |

|---|

Broader Utility as a Versatile Reactive Intermediate in Complex Molecule Synthesis

Beyond the construction of pyrazine and thiophenone rings, this compound is a versatile reactive intermediate with broader applications in the synthesis of complex molecules. lookchem.com Its utility stems from the two reactive centers—the dione and the carbon-bromine bonds—which can be targeted in various synthetic transformations.

It is identified as a building block for the production of fine chemicals, agrochemicals, and pharmaceuticals. lookchem.com The potential of this compound is highlighted by its role as a precursor to several complex downstream products. These include not only the previously mentioned thiophenone derivative but also more elaborate structures such as 2,2'-bis-(N',N'-diphenyl-hydrazino)-5,5'-dimethyl-[4,4']bithiazolyl and other large molecules incorporating sulfur and nitrogen heterocycles. lookchem.com This versatility underscores its importance as a starting material for generating molecular diversity in chemical synthesis programs.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,2'-bis-(N',N'-diphenyl-hydrazino)-5,5'-dimethyl-[4,4']bithiazolyl |

| This compound |

| 4-Hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one |

| 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile |

| Acetonitrile |

| Diaminomaleonitrile |

| Methyl-trioctylammonium chloride |

| Pyrazine |

| Sodium sulfide nonahydrate |

Q & A

Q. How should researchers verify conflicting physical property data (e.g., boiling points) for halogenated diketones?

- Answer : Cross-reference peer-reviewed journals , NIST databases , and patent literature . For example, discrepancies in boiling points may arise from measurement techniques (e.g., reduced vs. atmospheric pressure). Repetition under standardized conditions is advised .

Tables for Quick Reference

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈Br₂O₂ | |

| Molecular Weight | 271.93 g/mol | |

| Boiling Point | 101–103°C at 10 mmHg | |

| Flash Point | 113°C | |

| Dominant Crystal Contacts | Br⋯Br, H⋯H, O⋯H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.